N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride
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Overview
Description
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride is an organic compound with the molecular formula C12H22Cl2N2. It is a derivative of aniline, characterized by the presence of dimethyl and propylamino groups attached to the aromatic ring. This compound is primarily used in the synthesis of dyes and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and crystallization processes. The final product is purified to meet the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and iron (III) catalysts are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound with altered functional groups.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various dyes and organic compounds.
Biology: Employed in biochemical assays and as a reagent in the detection of trace metals.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating their detection in spectrophotometric assays. Additionally, its structural features allow it to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-p-phenylenediamine: Similar in structure but lacks the propylamino group.
4-(Dimethylamino)aniline: Another related compound with similar applications but different functional groups.
Uniqueness
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride is unique due to the presence of both dimethyl and propylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these functional groups are advantageous .
Properties
IUPAC Name |
N,N-dimethyl-4-(propylaminomethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;;/h5-8,13H,4,9-10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFFARXELFFUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)N(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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